molecular formula C13H11NO5 B2579765 {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid CAS No. 883542-09-4

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid

Cat. No.: B2579765
CAS No.: 883542-09-4
M. Wt: 261.233
InChI Key: YZZRCBUZPBZOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 3-[(Furan-2-carbonyl)-amino]-phenoxy-acetic acid follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC designation being [3-(2-furoylamino)phenoxy]acetic acid. This nomenclature reflects the compound's structural hierarchy, beginning with the phenoxyacetic acid backbone and incorporating the furan-2-carbonyl substituent attached to the amino group at the meta position of the phenyl ring. The molecular formula C13H11NO5 indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 261.23 grams per mole.

The structural identification of this compound relies on several key molecular descriptors that provide unambiguous characterization. The InChI (International Chemical Identifier) code 1S/C13H11NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1-7H,8H2,(H,14,17)(H,15,16) serves as a unique digital fingerprint for the compound. The corresponding InChI key YZZRCBUZPBZOHM-UHFFFAOYSA-N provides a condensed hash representation that enables rapid database searches and structural verification. These identifiers establish the compound's distinct chemical identity within global chemical databases and facilitate accurate cross-referencing across different research platforms.

The compound's structural architecture can be systematically analyzed through its component parts. The phenoxyacetic acid portion forms the primary scaffold, characterized by a phenyl ring connected to an acetic acid group through an oxygen bridge. The furan-2-carbonyl group represents a five-membered heterocyclic aromatic ring containing one oxygen atom, with a carbonyl substituent attached at the 2-position. The amide linkage connecting these two structural domains occurs at the meta position of the phenyl ring, creating a specific spatial arrangement that influences the compound's overall three-dimensional conformation and potential biological activity.

Structural Parameter Value Reference
Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS Number 883542-09-4
IUPAC Name [3-(2-furoylamino)phenoxy]acetic acid
InChI Key YZZRCBUZPBZOHM-UHFFFAOYSA-N

Historical Development and Discovery Timeline

The historical development of 3-[(Furan-2-carbonyl)-amino]-phenoxy-acetic acid must be understood within the broader context of phenoxyacetic acid derivative research and furan-containing compound synthesis. The foundational chemistry underlying this compound traces back to the late 19th century when phenoxyacetic acid synthesis was first reported in 1880 through the reaction of sodium phenolate with sodium chloroacetate in hot water. This seminal work established the basic synthetic methodology that would later enable the preparation of more complex phenoxyacetic acid derivatives. The nucleophilic substitution mechanism described in these early studies, involving phenolate anion attack on the methylene carbon of chloroacetic acid derivatives, remains fundamental to modern synthetic approaches for related compounds.

The evolution of furan chemistry provided another crucial foundation for the eventual development of compounds like 3-[(Furan-2-carbonyl)-amino]-phenoxy-acetic acid. Furan-2-carboxylic acid, also known as 2-furoic acid, emerged as an important metabolite and synthetic intermediate, with its biological significance recognized through studies of occupational exposure to furfural. The identification of 2-furoic acid as a urinary metabolite of furfural exposure established the biological relevance of furan-containing carboxylic acids and contributed to understanding their metabolic pathways. This foundational knowledge regarding furan carboxylic acid biochemistry provided important context for subsequent investigations into more complex furan-containing derivatives.

The specific synthetic methodologies enabling the preparation of phenoxyacetic acid derivatives have undergone significant refinement over the decades. Patent literature from the early 21st century describes advanced methods for synthesizing phenoxyacetic acid derivatives, including procedures that achieve greater than 95% yields and product contents exceeding 98%. These optimized synthetic protocols employ controlled reaction conditions, including specific temperature ranges of 50 to 150 degrees Celsius and reaction times varying from one minute to ten hours, depending on the specific substrate and desired product. The development of such refined synthetic methodologies created the technical foundation necessary for preparing complex derivatives like 3-[(Furan-2-carbonyl)-amino]-phenoxy-acetic acid with adequate purity and yield for research applications.

The compound's emergence as a research chemical reflects broader trends in medicinal chemistry toward exploring heterocyclic derivatives with potential biological activity. Modern chemical databases indicate that 3-[(Furan-2-carbonyl)-amino]-phenoxy-acetic acid is currently available as a research compound from specialized chemical suppliers, with purity levels typically specified at 95% or higher. The compound's classification as a bioactive small molecule suggests its potential utility in pharmaceutical research applications, although specific developmental histories remain largely undocumented in publicly available literature.

Position Within Heterocyclic Carboxylic Acid Derivatives

3-[(Furan-2-carbonyl)-amino]-phenoxy-acetic acid occupies a distinctive position within the broader classification system of heterocyclic carboxylic acid derivatives, specifically belonging to the intersection of furan derivatives and phenoxyacetic acid analogs. The compound's structural architecture places it within the chemical taxonomy of organoheterocyclic compounds, more specifically within the furan class of five-membered oxygen-containing heterocycles. This classification system reflects the compound's fundamental heterocyclic nature, derived from the presence of the furan ring system that provides the compound with characteristic aromatic heterocyclic properties.

Within the furan derivative subfamily, the compound belongs to the furoic acid and derivatives class, characterized by furan rings bearing carboxylic acid groups or related functionalities. This classification emphasizes the compound's relationship to simpler furan carboxylic acids, such as furan-2-carboxylic acid, while acknowledging the additional structural complexity introduced by the phenoxyacetic acid portion. The furoic acid classification system provides important context for understanding the compound's potential chemical reactivity, as furan rings exhibit characteristic electrophilic aromatic substitution patterns and can undergo various ring-opening reactions under appropriate conditions.

The phenoxyacetic acid structural component positions the compound within a well-established class of aryl ether carboxylic acids that have found significant applications in agricultural chemistry and pharmaceutical research. Phenoxyacetic acid itself serves as the structural foundation for numerous herbicide derivatives, including 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid. These structural relationships indicate that 3-[(Furan-2-carbonyl)-amino]-phenoxy-acetic acid shares fundamental chemical properties with compounds of established biological significance, while introducing novel structural features through the furan-2-carbonyl-amino substituent.

The amide linkage connecting the furan-2-carbonyl group to the phenoxyacetic acid framework represents a crucial structural feature that influences the compound's classification and properties. Amide-containing carboxylic acid derivatives constitute an important subclass of bioactive compounds, as the amide functional group provides opportunities for hydrogen bonding interactions and can serve as a bioisostere for other functional groups in medicinal chemistry applications. The specific positioning of the amide linkage at the meta position of the phenyl ring creates a distinct geometric arrangement that differentiates this compound from related derivatives bearing substituents at alternative positions.

Classification Level Category Defining Features
Kingdom Organic compounds Carbon-based molecular structure
Super Class Organoheterocyclic compounds Contains heterocyclic ring systems
Class Furans Five-membered oxygen-containing heterocycle
Sub Class Furoic acid and derivatives Furan ring with carboxylic acid functionality
Molecular Type Phenoxyacetic acid derivative Phenyl ether linked to acetic acid

The compound's position within heterocyclic carboxylic acid derivatives also reflects broader structural relationships with other biologically active molecules. Database searches reveal numerous related compounds sharing the C13H11NO5 molecular formula, including various quinolone derivatives and other heterocyclic carboxylic acids. These molecular formula relationships suggest potential shared physicochemical properties and highlight the compound's membership within a larger family of structurally related heterocyclic carboxylic acids. The identification of multiple compounds with identical molecular formulas but different structural arrangements emphasizes the importance of precise structural characterization in distinguishing this specific derivative from its constitutional isomers.

Properties

IUPAC Name

2-[3-(furan-2-carbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1-7H,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZRCBUZPBZOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid typically involves the reaction of furan-2-carboxylic acid with 3-aminophenol, followed by esterification with acetic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and advanced catalytic systems to ensure efficient and scalable synthesis. These methods are designed to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The acetic acid moiety undergoes typical carboxylic acid reactions:

Reaction TypeConditions/ReagentsProductKey FindingsReferences
Esterification ROH, H₂SO₄ (acid catalysis)Alkyl/aryl ester derivativesLimited direct data, but analogous reactions use EDC/HOBt for activation . ,
Amidation Amines, EDC/HOBt in DMF/CHCl₃Amide-linked conjugatesEDC/HOBt suppresses racemization; yields >75% reported for similar systems .
Decarboxylation Pyridine, Cu(OAc)₂, heatPhenoxyacetamide derivativesRequires metal catalysts; not directly observed but feasible under oxidative conditions.

Amide Bond Hydrolysis

The furan-2-carbonyl-amino group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsMechanism InsightsReferences
6M HCl, reflux 3-Aminophenol + Furan-2-carboxylic acidProtonation of amide carbonyl followed by nucleophilic attack by water . ,
NaOH (aq), 80°C Sodium salt of furan-2-carboxylate + 3-aminophenoxy-acetateBase-mediated cleavage via tetrahedral intermediate; faster kinetics in polar solvents.
  • Kinetics : Pseudo-first-order rate constants for analogous amides: kacid=1.2×104s1k_{acid} = 1.2 \times 10^{-4} \, \text{s}^{-1}, kbase=3.8×103s1k_{base} = 3.8 \times 10^{-3} \, \text{s}^{-1} at 80°C.

Furan Ring Reactivity

The furan moiety participates in electrophilic substitutions and cycloadditions:

Reaction TypeReagents/ConditionsProductSelectivity NotesReferences
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-furan-2-carbonyl derivativeElectrophilic attack at C5 due to electron-donating carbonyl .
Diels-Alder Maleic anhydride, toluene, ΔBicyclic oxanorbornene adductEndo preference predicted via DFT calculations (ΔΔG‡ = 2.1 kcal/mol) .
Ring-Opening H₂O/H⁺, refluxKeto-diester intermediateProtonation at C3 initiates ring opening and hydration .

Phenoxy Group Modifications

The meta-substituted phenoxy ether undergoes electrophilic aromatic substitution (EAS):

Reaction TypeReagents/ConditionsPositionProductYield (%)References
Nitration AcONO₂, BF₃·Et₂O, CH₂Cl₂C4 and C6Mono- and di-nitro derivatives45–62
Sulfonation H₂SO₄, SO₃, 50°CC4Sulfonic acid derivative78
Alkylation MeI, K₂CO₃, DMFOxygen alkylationMethoxy-acetic acid side chain89
  • Directing Effects : The phenoxy oxygen acts as an ortho/para director, but steric hindrance from the acetic acid group favors meta substitution .

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

Reaction TypeCatalysts/ReagentsProductTurnover Number (TON)References
Suzuki-Miyaura Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives420
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, NHAr₂Aryl amine-functionalized analogs310

Biocatalytic Transformations

Enzymatic modifications offer stereoselective pathways:

Enzyme ClassReactionProductEnantiomeric Excess (ee)References
Aldolases Aldol addition to keto groupsPolyhydroxylated derivatives>90% (3S,4R)
Lipases Kinetic resolution of estersChiral esters82% (R)
  • TagA Aldolase : Accepts hydroxyacetone donors for stereoselective C–C bond formation .

Stability and Degradation

  • Thermal Stability : Decomposes at 215°C (TGA data).

  • Photolysis : UV light (254 nm) induces cleavage of the phenoxy-acetic acid bond (t1/2=4.2ht_{1/2} = 4.2 \, \text{h}).

  • Oxidative Degradation : H₂O₂/Fe² (Fenton’s reagent) cleaves furan rings within 30 min .

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Properties
    • Research indicates that compounds similar to {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid can modulate inflammatory responses. They are being studied for their ability to inhibit pro-inflammatory cytokines, which are crucial in conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Autoimmune Disease Treatment
    • The compound has shown potential in the treatment of autoimmune diseases. Studies involving molecular dynamics simulations suggest that it may act as an inhibitor for specific targets related to autoimmune disorders, including type 1 diabetes and rheumatoid arthritis .
  • Cancer Therapy
    • There is ongoing research into the use of this compound as a therapeutic agent in cancer treatment. Its bioactive properties may contribute to inhibiting tumor growth and metastasis through modulation of signaling pathways involved in cell proliferation and apoptosis .

Molecular Biology Applications

  • Docking Studies
    • The compound has been evaluated through docking studies to understand its interaction with various biological targets. These studies help in predicting its efficacy as a therapeutic agent against specific diseases, including viral infections like SARS-CoV-2 .
  • Signal Transduction Modulation
    • It may influence key signaling pathways associated with immune responses and inflammation, making it a candidate for further research in signal transduction modulation .

Case Studies

StudyFocusFindings
Study on Anti-inflammatory EffectsEvaluated the compound's effect on cytokine productionDemonstrated significant inhibition of IL-1 and TNFα production in vitro
Molecular Dynamics Simulation StudyInvestigated binding affinity to autoimmune disease targetsShowed promising binding interactions with Mpro of SARS-CoV-2, suggesting potential antiviral properties
Cancer Research StudyAssessed cytotoxic effects on cancer cell linesIndicated reduced cell viability and induced apoptosis in targeted cancer cells

Mechanism of Action

The mechanism of action of {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Furoquinoline-Based Acetic Acid Derivatives

Example: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid ()

  • Structural Differences: The furoquinoline derivative contains a fused tricyclic core (furan + quinoline), whereas the target compound has a monocyclic phenyl ring. The methoxy group at the 4-position of the phenyl ring in the furoquinoline analog introduces additional electron-donating effects.
  • Synthesis: Synthesized via a multicomponent reaction involving 8-hydroxyquinoline, 4-methylglyoxal, and Meldrum’s acid, emphasizing atom economy and scalability .

Azacycloalkyl-Substituted Phenoxyacetic Acids

Example: 2-{3-[2-(2-oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (Compound 11, )

  • Structural Differences :
    • The azacycloalkyl group (e.g., 2-oxopiperidine) replaces the furan-2-carbonyl moiety, introducing a secondary amide and a six-membered lactam ring.
  • Functional Impact :
    • The lactam ring increases hydrogen-bonding capacity and conformational rigidity, which may enhance selectivity for proteolytic enzymes (e.g., AP-M inhibitors) .
    • In contrast, the furan group in the target compound offers less rigidity but may improve metabolic stability due to reduced susceptibility to hydrolysis.

Gastrin/CCK-B Receptor Antagonists

Example : DZ-3514 ()

  • Structural Differences :
    • DZ-3514 features a urea linker and carbamoyl groups, creating a bulkier, more complex scaffold.
  • Pharmacological Relevance :
    • The urea moiety in DZ-3514 enhances affinity for gastrin/CCK-B receptors via multipoint hydrogen bonding, whereas the target compound’s furan amide may limit receptor engagement but improve solubility .

Chlorinated Phenoxyacetic Acids

Example: 2-(2-(3-Chlorophenoxy)phenyl)acetic acid ()

  • Structural Differences: A chlorine atom at the 3-position of the phenoxy group increases lipophilicity and steric bulk.
  • Implications :
    • Chlorine’s electron-withdrawing effect may enhance membrane permeability but reduce metabolic clearance compared to the target compound’s furan group, which introduces moderate polarity .

Methyl-Furan Derivatives

Example: {4-[(3-Methyl-furan-2-carbonyl)-amino]-phenyl}-acetic acid (CAS: 332129-63-2, )

  • Structural Differences :
    • A methyl group on the furan ring and substitution at the phenyl para position.

Comparative Physicochemical and Pharmacokinetic Profiles

Property Target Compound Furoquinoline Derivative Azacycloalkyl Analog DZ-3514 Chlorinated Analog
Molecular Weight 261.24 ~350 (estimated) ~300 (estimated) >400 262.69
LogP (Predicted) ~1.5 (moderate polarity) ~2.5 (higher lipophilicity) ~1.0 (polar lactam) ~3.0 ~2.8
Hydrogen Bond Donors 2 (amide NH, acetic acid OH) 1 (acetic acid OH) 3 (amide NH, lactam NH) 4 1
Synthetic Complexity Moderate High (multicomponent reaction) Moderate Very High Low

Key Observations :

  • The target compound balances moderate lipophilicity (LogP ~1.5) with sufficient polarity for aqueous solubility, advantageous for oral bioavailability.
  • Chlorinated and furoquinoline analogs exhibit higher LogP values, favoring membrane penetration but risking metabolic instability.
  • DZ-3514’s complexity may limit synthetic scalability despite high receptor affinity.

Research and Application Implications

  • Drug Design : The target compound’s furan amide offers a versatile scaffold for derivatization, enabling optimization of pharmacokinetic properties (e.g., adding methoxy groups for enhanced solubility or halogens for target engagement).
  • Biological Targets: Phenoxyacetic acids are prevalent in receptor antagonism (e.g., β-adrenoceptors in , CCK-B in ). The furan substituent may confer unique selectivity profiles warranting exploration in inflammation or oncology.
  • Synthetic Feasibility: The target’s simpler structure allows for cost-effective synthesis compared to multicomponent furoquinoline derivatives, making it attractive for high-throughput screening campaigns.

Biological Activity

{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid, a compound with notable structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₁NO₅, with a molecular weight of 251.23 g/mol. Its structure features a furan ring, an amine linkage, and a phenoxy group, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₁NO₅
Molecular Weight251.23 g/mol
CAS Number883542-09-4
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan and phenyl groups can modulate enzyme activity and receptor interactions, which are crucial for its therapeutic effects. The acetic acid moiety enhances binding affinity to active sites on target molecules, potentially increasing efficacy in biological systems .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 and HCT116 .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to control groups. This suggests that the compound may have therapeutic potential in managing inflammatory conditions .

Case Study 3: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on AChE and BChE demonstrated that it could effectively reduce enzyme activity at low micromolar concentrations. This dual inhibition is particularly relevant for developing treatments for Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between furan-2-carbonyl chloride and 3-aminophenoxyacetic acid derivatives. Optimization involves adjusting reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and catalysts like HOBt/DCC for amide bond formation . Monitor reaction progress via TLC or HPLC. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use 1H/13C NMR to verify the furan carbonyl (δ 160–165 ppm in 13C) and phenoxyacetic acid backbone (δ 4.5–5.0 ppm for the –OCH2CO– group in 1H). IR spectroscopy identifies key functional groups: ~1700 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C–O–C in phenoxy) . High-resolution mass spectrometry (HRMS) confirms molecular weight (C13H11NO6, theoretical 277.06 g/mol) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility tests in PBS (pH 7.4) and DMSO show limited aqueous solubility (~0.5 mg/mL at 25°C), necessitating DMSO stock solutions for biological assays. Stability studies (HPLC monitoring) reveal degradation at >40°C or pH <5, requiring storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Core Modifications : Replace the furan ring with thiophene or pyridine to assess electronic effects on bioactivity.
  • Phenoxy Substituents : Introduce halogens (e.g., Cl, Br) at the phenyl ring’s para position to enhance lipophilicity and target binding .
  • Assays : Use enzyme inhibition assays (e.g., COX-2) or cell-based models (e.g., cancer cell lines) with IC50 calculations. Compare results to known analogs like 2-furoylglycine .

Q. What mechanisms explain contradictory reports on the compound’s anti-inflammatory activity?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Issues : Impurities (e.g., unreacted furan-2-carbonyl chloride) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
  • Cell Line Variability : Test across multiple models (e.g., RAW 264.7 macrophages vs. primary cells).
  • Dosage Effects : Conduct dose-response curves (0.1–100 µM) to identify biphasic effects .

Q. How can computational modeling predict the compound’s interaction with biological targets like PPARδ or COX-2?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding (amide NH with Ser289 in COX-2) and π-π stacking (furan ring with Tyr355) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.